1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
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Overview
Description
The compound “1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry. The compound also contains sulfonyl and chlorobenzyl groups, which can influence its reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the sulfonyl and chlorobenzyl groups. Sulfonyl chlorides are typically reactive towards nucleophiles, and can undergo substitution reactions . The chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions.Scientific Research Applications
Synthesis and Chemical Properties
Research into the chemical properties and synthesis of compounds related to 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has shown a variety of methodologies and applications in the field of organic chemistry. For example, Janosik et al. (2006) developed an efficient and clean protocol for the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid, leading to sulfonyl chloride derivatives that can be further transformed into various sulfonamide derivatives (Janosik et al., 2006). Similarly, Smolobochkin et al. (2017) demonstrated the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, offering a method for creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Medicinal Chemistry Applications
In the domain of medicinal chemistry, pyrrolidine derivatives are of significant interest due to their structural complexity and potential biological activity. For instance, the synthesis of tetrahydropyridine derivatives through reactions involving sulfur dioxide highlights the utility of pyrrolidine structures in creating compounds that could be valuable in drug discovery (Yuanyuan An & Jie Wu, 2017).
Catalysis and Material Science
Pyrrolidine derivatives have also found applications in catalysis and material science. For example, Singh et al. (2013) described the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for asymmetric Michael addition reactions, demonstrating the potential of pyrrolidine derivatives in facilitating stereoselective synthetic transformations (Singh et al., 2013).
Advanced Materials
Moreover, Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties, showcasing the role of pyrrolidine and related structures in the development of high-performance materials with desirable thermal and optical properties (Xiao-Ling Liu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c18-15-6-4-5-14(11-15)13-24(20,21)19-10-9-17(12-19)25(22,23)16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOORJGVIFJICL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine |
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